Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
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Overview
Description
Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H20Cl2N2OS. This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethylamine group linked to a thiol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1-bromo-5-chloropentane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for thiol-containing proteins.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- 2-Aminoethanethiol hydrochloride
- 2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid
Uniqueness
Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both thiol and ethylamine groups. This combination of functional groups imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
41287-54-1 |
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Molecular Formula |
C12H20Cl2N2OS |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[5-(5-chloropyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H19ClN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H |
InChI Key |
WAZZTXCZNNAQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCCCCNCCS.Cl |
Origin of Product |
United States |
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